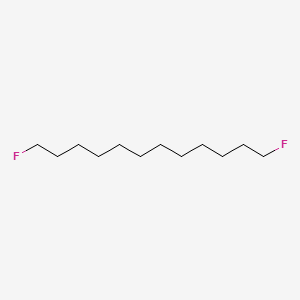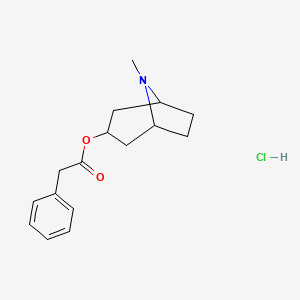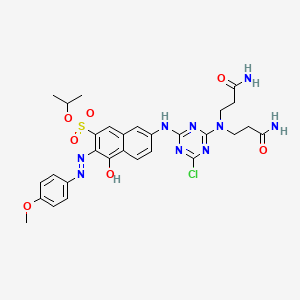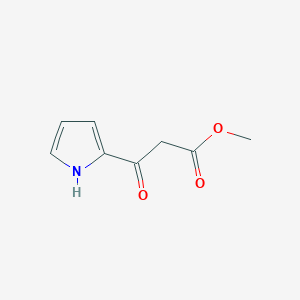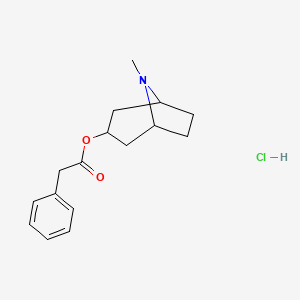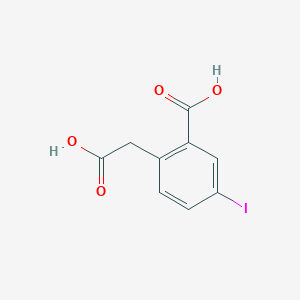
2-(Carboxymethyl)-5-iodobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Carboxymethyl)-5-iodobenzoic acid is an organic compound characterized by the presence of a carboxymethyl group and an iodine atom attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carboxymethyl)-5-iodobenzoic acid typically involves the iodination of a benzoic acid derivative followed by the introduction of a carboxymethyl group. One common method is the iodination of 5-methylbenzoic acid using iodine and an oxidizing agent such as nitric acid. The resulting 5-iodobenzoic acid is then subjected to a carboxymethylation reaction using chloroacetic acid under basic conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(Carboxymethyl)-5-iodobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The carboxymethyl group can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the carboxymethyl group.
Reduction: Reducing agents such as lithium aluminum hydride can reduce the carboxymethyl group to an alcohol.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as azides, nitriles, or other substituted benzoic acids can be formed.
Oxidation Products: Oxidation can yield carboxylic acids or aldehydes.
Reduction Products: Reduction can yield alcohols or alkanes.
Coupling Products: Aryl or alkyl-substituted benzoic acids are common products of coupling reactions.
Scientific Research Applications
2-(Carboxymethyl)-5-iodobenzoic acid has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drugs with potential therapeutic effects.
Biological Studies: It can be used as a probe or reagent in biochemical assays to study enzyme activities or metabolic pathways.
Industrial Applications: The compound may be used in the production of specialty chemicals or as a precursor for materials with specific properties .
Mechanism of Action
The mechanism of action of 2-(Carboxymethyl)-5-iodobenzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The carboxymethyl group can participate in hydrogen bonding, while the iodine atom can engage in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-(Carboxymethyl)benzoic acid: Lacks the iodine atom, resulting in different reactivity and applications.
5-Iodobenzoic acid:
2-Iodobenzoic acid: Similar structure but different substitution pattern, leading to
Properties
Molecular Formula |
C9H7IO4 |
|---|---|
Molecular Weight |
306.05 g/mol |
IUPAC Name |
2-(carboxymethyl)-5-iodobenzoic acid |
InChI |
InChI=1S/C9H7IO4/c10-6-2-1-5(3-8(11)12)7(4-6)9(13)14/h1-2,4H,3H2,(H,11,12)(H,13,14) |
InChI Key |
MLOZRUIGTDCKPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1I)C(=O)O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5H-Dibenzo[b,f]azepine-5-carbonyl bromide](/img/structure/B13420208.png)
![4-fluoro-5-[(1S)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol](/img/structure/B13420210.png)

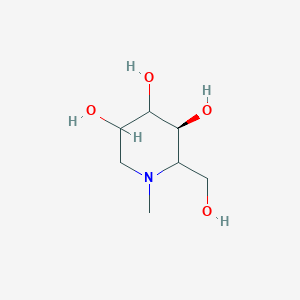
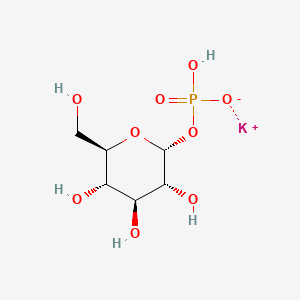
![(8S,10S,11S,13S,14S)-9-fluoro-11-hydroxy-10,13,16-trimethylspiro[6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17,2'-oxetane]-3,3'-dione](/img/structure/B13420257.png)
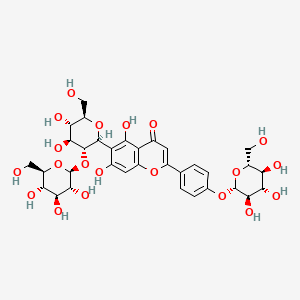
![[(3S,8S,9S,10R,13S,14S,17R)-17-[(2S)-1-hydroxypropan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13420262.png)
